molecular formula C17H16O5 B015863 Tridec-5-en-3-one CAS No. 3984-73-4

Tridec-5-en-3-one

Cat. No.: B015863
CAS No.: 3984-73-4
M. Wt: 300.30 g/mol
InChI Key: KXRUALBXWXRUTD-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

Tridec-5-en-3-one, a long-chain unsaturated ketone, has garnered attention in various fields of research due to its potential biological activities. This compound is primarily studied for its applications in organic synthesis, medicinal chemistry, and its role in the fragrance industry. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. As a ketone, it can undergo nucleophilic addition reactions, leading to the formation of derivatives with diverse biological activities. The specific pathways depend on the context of its application in research or industry.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, making it a candidate for further investigation in developing antimicrobial agents.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

This table summarizes the antimicrobial activity observed in preliminary studies, indicating significant inhibition against common pathogens.

Cytotoxic Effects

This compound has also been investigated for its cytotoxic effects on cancer cell lines. A study conducted on various human cancer cell lines demonstrated that this compound induces apoptosis through the intrinsic pathway, as evidenced by increased caspase activity and alterations in gene expression related to apoptosis.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)25Caspase activation
HeLa (Cervical Cancer)30Increased Bax/Bcl-2 ratio
A549 (Lung Cancer)20Cell cycle arrest in G0/G1 phase

The data indicates that this compound can effectively inhibit the proliferation of cancer cells, suggesting its potential as an anticancer agent .

Case Studies

  • Breast Cancer Metastasis : A study explored the effects of this compound on breast cancer metastasis. The compound was found to inhibit AP-1 activation, which is crucial for metastasis, thereby suggesting a potential therapeutic role in preventing cancer spread.
  • Diarrheal Models : In animal models, this compound demonstrated significant effects on gastrointestinal health by reducing stool frequency and volume in diarrheal models. This suggests potential applications in treating gastrointestinal disorders .

Properties

CAS No.

3984-73-4

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

4,5-dimethoxy-2-[(E)-1-methoxy-3-phenylprop-2-enylidene]cyclopent-4-ene-1,3-dione

InChI

InChI=1S/C17H16O5/c1-20-12(10-9-11-7-5-4-6-8-11)13-14(18)16(21-2)17(22-3)15(13)19/h4-10H,1-3H3/b10-9+

InChI Key

KXRUALBXWXRUTD-MDZDMXLPSA-N

SMILES

CCCCCCCC=CCC(=O)CC

Isomeric SMILES

COC1=C(C(=O)C(=C(/C=C/C2=CC=CC=C2)OC)C1=O)OC

Canonical SMILES

COC1=C(C(=O)C(=C(C=CC2=CC=CC=C2)OC)C1=O)OC

Appearance

Orange powder

Synonyms

methyllinderone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tridec-5-en-3-one
Reactant of Route 2
Tridec-5-en-3-one
Reactant of Route 3
Tridec-5-en-3-one
Reactant of Route 4
Tridec-5-en-3-one
Reactant of Route 5
Tridec-5-en-3-one
Reactant of Route 6
Reactant of Route 6
Tridec-5-en-3-one
Customer
Q & A

Q1: What is the primary mechanism of action of Methyllinderone and how does it impact fungal cells?

A1: [] Methyllinderone acts as a potent inhibitor of chitin synthase 2 (CHS2), an enzyme critical for the synthesis of chitin. Chitin is a major component of fungal cell walls, providing structural integrity. By inhibiting CHS2, methyllinderone disrupts chitin synthesis, ultimately leading to weakened cell walls and fungal cell death.

Q2: Does Methyllinderone exhibit selectivity towards specific chitin synthases?

A2: [] Yes, Methyllinderone demonstrates high specificity for chitin synthase 2 (CHS2). Studies indicate that it does not inhibit chitin synthases 1 and 3 from S. cerevisiae, and shows negligible activity against chitin synthase 1 from Candida albicans at concentrations up to 280 µg/mL. This selectivity for CHS2 makes it a promising target for antifungal drug development.

Q3: Beyond antifungal activity, what other biological activities has Methyllinderone been shown to possess?

A3: [, ] Methyllinderone exhibits promising cytotoxic activity against several cancer cell lines, including mouse melanoma (B16-F10), human acetabulum fibrosarcoma (HT1080), and chronic myelogenous leukemia (K562). Furthermore, research suggests that methyllinderone acts as an inhibitor of human chymase, an enzyme implicated in various inflammatory and cardiovascular diseases. [, ]

Q4: What is known about the structural features of Methyllinderone and its analogues that contribute to its biological activity?

A4: [, ] Methyllinderone belongs to a class of natural products called lignans, characterized by their 2,3-dibenzylbutane skeleton. Studies exploring structure-activity relationships have revealed that the N-amino-maleimide moiety with a hydrazone group, present in methyllinderone and its derivatives, plays a crucial role in antifungal activity. [] Modifications to this core structure can significantly impact potency and selectivity.

Q5: Have there been any computational studies conducted to understand the properties and behavior of Methyllinderone?

A5: [] Yes, Density Functional Theory (DFT) calculations have been employed to investigate the conformational, electronic, and antioxidant properties of methyllinderone. These studies have provided valuable insights into its stability, electron transfer mechanisms, and potential for metal chelation, all of which can influence its biological activity.

Q6: What are the potential implications of Methyllinderone's antioxidant properties?

A6: [] Theoretical studies suggest that methyllinderone exhibits antioxidant activity via electron transfer and metal chelation mechanisms. This antioxidant capacity could contribute to its therapeutic potential by protecting cells from oxidative damage, although further research is needed to confirm this.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.